Methyl (4-BOC-2-FMOC-Pierazine)-2-acetate

CAS No.: 219312-96-6

Cat. No.: VC5110395

Molecular Formula: C27H32N2O6

Molecular Weight: 480.561

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 219312-96-6 |

|---|---|

| Molecular Formula | C27H32N2O6 |

| Molecular Weight | 480.561 |

| IUPAC Name | 4-O-tert-butyl 1-O-(9H-fluoren-9-ylmethyl) 2-(2-methoxy-2-oxoethyl)piperazine-1,4-dicarboxylate |

| Standard InChI | InChI=1S/C27H32N2O6/c1-27(2,3)35-25(31)28-13-14-29(18(16-28)15-24(30)33-4)26(32)34-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23H,13-17H2,1-4H3 |

| Standard InChI Key | MWIFPRXEVOVAHL-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)CC(=O)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Structure and Functional Features

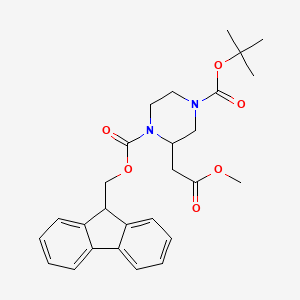

Methyl (4-BOC-2-FMOC-Piperazine)-2-acetate (C₂₇H₃₂N₂O₆, molecular weight 480.561 g/mol) features a piperazine ring—a six-membered heterocycle with two nitrogen atoms—substituted at positions 2 and 4 with FMOC and BOC groups, respectively. The acetate ester (-COOCH₃) at position 2 enhances solubility in organic solvents, while the BOC and FMOC groups provide orthogonal protection for nitrogen atoms during synthetic workflows .

The stereoelectronic effects of the piperazine ring influence its reactivity. The BOC group (tert-butyl carbonate) is acid-labile, whereas the FMOC group (9-fluorenylmethyl carbonate) is base-sensitive, allowing sequential deprotection. This duality is critical for stepwise peptide elongation, as demonstrated in solid-phase synthesis protocols.

Synthesis and Reaction Pathways

The synthesis of Methyl (4-BOC-2-FMOC-Piperazine)-2-acetate involves multi-step functionalization of the piperazine core. A representative route, adapted from patent literature , proceeds as follows:

-

Piperazine Alkylation: Piperazine is sequentially alkylated with bromoacetic acid derivatives. For example, ethyl bromoacetate reacts with piperazine under basic conditions to form a mono-alkylated intermediate.

-

Protection with BOC and FMOC: The free amines are protected using di-tert-butyl dicarbonate (BOC) and FMOC chloride. The order of protection—BOC at N4 and FMOC at N2—is controlled by steric and electronic factors .

-

Esterification: The carboxylic acid intermediate is methylated using methanol and a coupling agent like thionyl chloride, yielding the final acetate ester .

Key synthetic challenges include avoiding over-alkylation and ensuring regioselective protection. The use of solid-phase bases, such as polymer-supported Hunig’s base, minimizes side reactions . Isotopic labeling strategies, such as incorporating ¹³C or ¹⁵N, have also been described for related piperazine derivatives .

The compound’s low vapor pressure and moderate LogP suggest suitability for solution-phase reactions. Its solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates use in peptide coupling reactions.

Applications in Organic Synthesis

Peptide Synthesis

The dual protection strategy enables controlled assembly of peptide chains. For example:

-

BOC Deprotection: Treatment with trifluoroacetic acid (TFA) removes the BOC group, exposing N4 for further coupling.

-

FMOC Deprotection: Piperidine or morpholine cleaves the FMOC group via β-elimination, freeing N2 for subsequent amino acid addition.

This orthogonal approach minimizes side reactions, as demonstrated in the synthesis of cyclic peptides and kinase inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume